molecular formula C9H8F2O3 B12836002 2,4-Difluoro-3,5-dimethoxybenzaldehyde

2,4-Difluoro-3,5-dimethoxybenzaldehyde

Cat. No.: B12836002
M. Wt: 202.15 g/mol
InChI Key: ZEMODXAQXRVIOV-UHFFFAOYSA-N
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Description

2,4-Difluoro-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atoms at positions 3 and 5 are replaced by methoxy groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3,5-dimethoxybenzaldehyde typically involves the fluorination of 3,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2,4-Difluoro-3,5-dimethoxybenzoic acid.

    Reduction: 2,4-Difluoro-3,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3,5-dimethoxybenzaldehyde is unique due to the specific arrangement of fluorine and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and potential biological activity compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2,4-difluoro-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H8F2O3/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3-4H,1-2H3

InChI Key

ZEMODXAQXRVIOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)F)OC)F

Origin of Product

United States

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